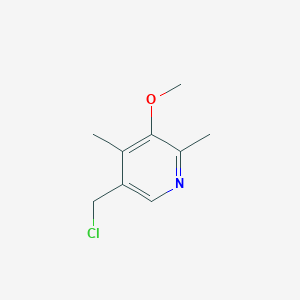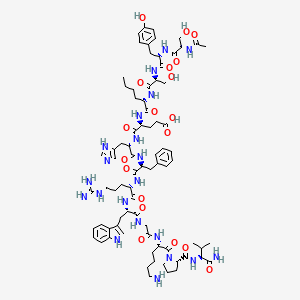
Cytidine-2',3'-monophosphoric acid
概要
説明
Cytidine-2’(3’)-monophosphoric acid is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a monophosphate ester of cytidine, which is a nucleoside composed of cytosine and ribose. This compound is significant in the study of RNA metabolism and the mechanisms of RNA splicing and degradation .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cytidine-2’(3’)-monophosphoric acid typically involves the phosphorylation of cytidine. One common method is the use of phosphoryl chloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods
Industrial production of cytidine-2’(3’)-monophosphoric acid often involves enzymatic synthesis using nucleoside phosphorylases. These enzymes catalyze the transfer of a phosphate group to cytidine, forming the monophosphate ester. This method is preferred for its specificity and efficiency .
化学反応の分析
Types of Reactions
Cytidine-2’(3’)-monophosphoric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cytidine-2’(3’)-diphosphoric acid.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and hydroxide ions (OH⁻) are commonly used.
Major Products
Oxidation: Cytidine-2’(3’)-diphosphoric acid.
Reduction: Cytidine.
Substitution: Various nucleoside analogs depending on the nucleophile used.
科学的研究の応用
Cytidine-2’(3’)-monophosphoric acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
RNA Metabolism Studies: It serves as a model substrate for kinetic analysis of ribonucleases, especially ribonuclease A.
RNA Splicing and Degradation: It is used to study the mechanisms of RNA splicing and degradation.
Pharmaceutical Research: It is involved in the development of antiviral and anticancer drugs.
Biochemical Assays: It is used in various biochemical assays to study enzyme activities and metabolic pathways.
作用機序
Cytidine-2’(3’)-monophosphoric acid exerts its effects primarily through its role as a substrate for ribonucleases. These enzymes catalyze the hydrolysis of the phosphate ester bond, leading to the formation of cytidine and inorganic phosphate. The compound’s interaction with ribonucleases is crucial for understanding RNA metabolism and the regulation of gene expression .
類似化合物との比較
Similar Compounds
Cytidine-5’-monophosphate: Another monophosphate ester of cytidine, but with the phosphate group attached to the 5’ position.
Uridine-2’(3’)-monophosphoric acid: A similar compound with uridine instead of cytidine.
Adenosine-2’(3’)-monophosphoric acid: A similar compound with adenosine instead of cytidine.
Uniqueness
Cytidine-2’(3’)-monophosphoric acid is unique due to its specific role in RNA metabolism and its use as a model substrate for studying ribonuclease activity. Its structural specificity allows for detailed analysis of enzyme-substrate interactions and the mechanisms of RNA processing .
特性
IUPAC Name |
[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h2*1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t2*4-,6-,7-,8-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZXBLYFKPSDKQ-SGOXFDQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583515 | |
| Record name | 2'-Cytidylic acid--3'-cytidylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27214-06-8 | |
| Record name | 2'-Cytidylic acid--3'-cytidylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1602653.png)





